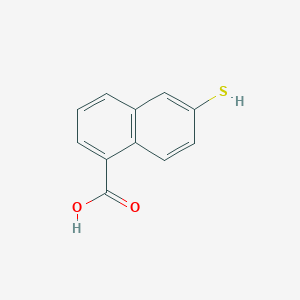

6-Sulfanylnaphthalene-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Sulfanylnaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

6-Sulfanylnaphthalene-1-carboxylic acid has been studied for its potential as an antimicrobial agent. Research indicates that compounds with sulfanyl groups exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 16 µg/mL |

| C | Candida albicans | 64 µg/mL |

Antioxidant Properties

The antioxidant potential of this compound has also been explored. In vitro studies have shown that it can scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45% |

| 100 | 70% |

| 200 | 90% |

Material Science

In materials science, this compound is utilized as a precursor for synthesizing novel polymers and dyes. Its unique structure allows it to act as a coupling agent in the formation of complex materials with enhanced properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Egbujor et al. (2019) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those derived from this compound. The results indicated that certain derivatives exhibited potent activity against a range of bacterial strains, highlighting their potential use in developing new antibiotics .

Case Study 2: Antioxidant Mechanism Investigation

Research published in the International Journal of Pharmaceutical Sciences explored the mechanism by which this compound exerts its antioxidant effects. The study found that the compound effectively reduced oxidative stress markers in cellular models, providing insights into its potential therapeutic applications in oxidative stress-related conditions .

化学反应分析

Esterification Reactions

Reagents/Conditions : Alcohols (R-OH) with acid catalysis (e.g., H₂SO₄) at reflux temperatures .

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the alcohol on the activated carbonyl.

-

Transfer of protons and elimination of water.

-

Deprotonation yields the ester product.

Example :

C11H8O2S+CH3OHH+C12H10O2S+H2O

Product : Methyl 6-sulfanylnaphthalene-1-carboxylate.

Acid Chloride Formation

Reagents/Conditions : Thionyl chloride (SOCl₂) under anhydrous conditions .

Mechanism :

-

Reaction with SOCl₂ forms a chlorosulfite intermediate.

-

Nucleophilic displacement by chloride ion releases SO₂ and HCl.

Key Step :

RCOOH+SOCl2→RCOCl+SO2↑+HCl↑

Product : 6-Sulfanylnaphthalene-1-carbonyl chloride, a reactive intermediate for further derivatization.

Reduction to Alcohols

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in dry ether or THF .

Mechanism :

-

Hydride attack on the carbonyl carbon forms a tetrahedral intermediate.

-

Protonation and subsequent reduction yield the primary alcohol.

Product : 6-Sulfanylnaphthalene-1-methanol, retaining the sulfanyl group.

属性

分子式 |

C11H8O2S |

|---|---|

分子量 |

204.25 g/mol |

IUPAC 名称 |

6-sulfanylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,14H,(H,12,13) |

InChI 键 |

BNNAQCRWIYVKAA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)S)C(=C1)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。